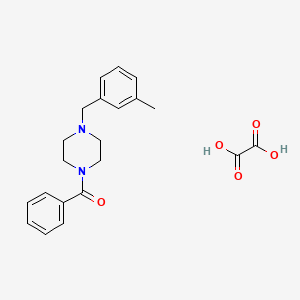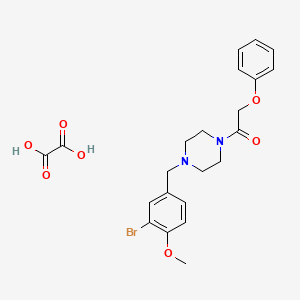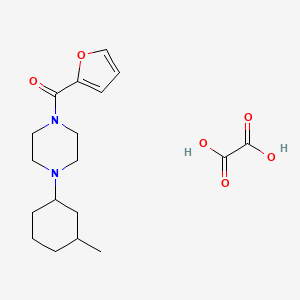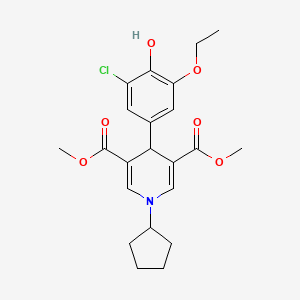
1-benzoyl-4-(3-methylbenzyl)piperazine oxalate
Overview
Description
1-benzoyl-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound that has been used as a building block for various drugs and other bioactive molecules.
Scientific Research Applications
1-benzoyl-4-(3-methylbenzyl)piperazine oxalate has been widely used as a research tool in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of this compound is as a ligand for studying the serotonin receptor system. It has been shown to bind to the 5-HT1A, 5-HT1B, and 5-HT2A receptors with high affinity, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(3-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist or antagonist at serotonin receptors. By modulating the activity of these receptors, it can affect various physiological processes such as mood, cognition, and pain perception.
Biochemical and Physiological Effects:
1-benzoyl-4-(3-methylbenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood and behavior. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its high affinity for serotonin receptors, which allows for precise modulation of these receptors. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation. Additionally, the use of this compound in animal studies may raise ethical concerns due to its potential psychoactive effects.
Future Directions
There are several potential future directions for research on 1-benzoyl-4-(3-methylbenzyl)piperazine oxalate. One area of interest is the development of new drugs based on this compound for the treatment of pain and other neurological disorders. Another potential direction is the use of this compound as a tool for investigating the role of serotonin receptors in various diseases such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
properties
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.C2H2O4/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)19(22)18-8-3-2-4-9-18;3-1(4)2(5)6/h2-9,14H,10-13,15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXICYIPNYELKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-tert-butylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4014214.png)
![3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4014222.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperidinecarboximidamide](/img/structure/B4014230.png)
![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4014233.png)
![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)



![ethyl 4-{2-[(diphenylacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4014299.png)